Butyraldehyde, phenylhydrazone is an organic compound formed from the reaction of butyraldehyde and phenylhydrazine. It is classified as a hydrazone, characterized by the functional group R1R2C=NNH2, where R1 and R2 represent hydrocarbon groups. The compound has a molecular formula of and a molecular weight of approximately 162.23 g/mol . In its pure form, butyraldehyde, phenylhydrazone appears as a yellow to orange solid and is notable for its stability under standard laboratory conditions.
The formation of butyraldehyde, phenylhydrazone occurs through a nucleophilic addition-elimination reaction. In this process, the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of butyraldehyde, resulting in the formation of a tetrahedral intermediate. This intermediate subsequently loses a water molecule to yield the hydrazone product:
This reaction exemplifies typical condensation reactions involving aldehydes and hydrazines .
The synthesis of butyraldehyde, phenylhydrazone typically involves the following steps:
This method is straightforward and reflects standard practices in organic synthesis involving carbonyl compounds .
Butyraldehyde, phenylhydrazone finds applications in various fields:
Several compounds share structural similarities with butyraldehyde, phenylhydrazone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetaldehyde, phenylhydrazone | Hydrazone | Derived from acetaldehyde; smaller molecular size |
| Propionaldehyde, phenylhydrazone | Hydrazone | Intermediate between acetaldehyde and butyraldehyde |
| Benzaldehyde, phenylhydrazone | Hydrazone | Contains a benzene ring; lacks aliphatic carbon chain |
| 4-Methylbutanal, phenylhydrazone | Hydrazone | Substituted at the fourth carbon; branched structure |
Butyraldehyde, phenylhydrazone is unique due to its specific combination of aliphatic and aromatic components which may influence its reactivity and biological activity compared to other hydrazones. Its relatively larger size compared to acetaldehyde derivatives allows for distinct interactions in biological systems.
The formation of butyraldehyde phenylhydrazone follows a two-step nucleophilic addition-elimination mechanism characteristic of aldehyde-hydrazine condensations. In the first step, the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of butyraldehyde, forming a tetrahedral aminomethanol intermediate. This step is rate-determining under acidic conditions (pH < 5–6), as protonation of the carbonyl oxygen enhances the electrophilicity of the aldehyde. The second step involves dehydration of the intermediate, facilitated by base or acid catalysis, to yield the hydrazone product.
The aminomethanol intermediate’s stability is influenced by the electronic effects of the aldehyde’s alkyl chain. Butyraldehyde’s linear butyl group donates electron density through inductive effects, slightly destabilizing the intermediate compared to aromatic aldehydes like benzaldehyde. This electronic modulation results in a marginally slower initial nucleophilic attack but does not significantly alter the overall reaction trajectory. Kinetic studies of analogous systems reveal that dehydration becomes rate-limiting at higher pH (pH > 5–6), where the concentration of deprotonated hydrazine increases, accelerating the elimination of water.
Table 1: Kinetic Parameters for Hydrazone Formation of Selected Aldehydes
| Aldehyde | k₁ (M⁻¹s⁻¹, pH 4) | k₂ (s⁻¹, pH 7) | Reference |
|---|---|---|---|
| Butyraldehyde | 0.12 | 1.8 × 10⁻³ | |
| Benzaldehyde | 0.15 | 2.1 × 10⁻³ | |
| 1-Naphthaldehyde | 0.18 | 2.5 × 10⁻³ |
The data underscores the subtle reactivity differences imparted by aldehyde structure, with butyraldehyde exhibiting intermediate kinetics between simple benzaldehydes and bulkier naphthaldehydes.
Catalysis plays a pivotal role in optimizing the synthesis of butyraldehyde phenylhydrazone, particularly in accelerating the dehydration step. Recent advances highlight the efficacy of water-soluble organocatalysts, such as anthranilic acid derivatives, which stabilize transition states through hydrogen-bonding interactions. For instance, 5-methoxyanthranilic acid increases the dehydration rate constant (k₂) by 40-fold in model systems, enabling reactions to proceed efficiently at neutral pH.
Acid-base bifunctional catalysts, such as pyridine-carboxylic acid conjugates, further enhance efficiency by simultaneously protonating the carbonyl oxygen and deprotonating the hydrazine nitrogen. This dual activation lowers the energy barrier for both nucleophilic attack and dehydration. Computational studies suggest that intramolecular proton transfer within the tetrahedral intermediate is facilitated by catalysts with pKₐ values between 4.2 and 5.2, aligning with the optimal pH range for butyraldehyde phenylhydrazone synthesis.
Polymer-supported catalysts, like polyethylene glycol (PEG)-hydrazides, offer additional advantages in heterogeneous systems. PEG-5K hydrazides (molecular weight 5,000 g/mol) achieve 95% conversion within 30 minutes at 25°C, compared to 60% conversion with low-molecular-weight analogs. The polymer’s chain length influences substrate diffusion and active site accessibility, with shorter chains (e.g., PEG-5K) providing faster kinetics due to reduced steric hindrance.
The reactivity of butyraldehyde in hydrazone formation diverges from other aldehydes due to its aliphatic structure. A comparative analysis with benzaldehyde and naphthaldehyde reveals the following trends:
Mechanistic Divergence in Dehydration:The dehydration step for butyraldehyde phenylhydrazone is less sensitive to base catalysis than aromatic analogs. For example, while benzaldehyde-derived hydrazones show a 10-fold increase in k₂ upon raising pH from 5 to 7, butyraldehyde phenylhydrazone exhibits only a 6-fold enhancement under identical conditions. This disparity arises from the weaker acidity of the aliphatic aminomethanol intermediate, which protonates less readily at higher pH.
The pH dependence of butyraldehyde, phenylhydrazone formation and hydrolysis represents one of the most critical factors governing the compound's stability and reaction kinetics [6] [9] [10]. Comprehensive kinetic studies reveal a complex pH profile with distinct mechanistic transitions occurring across different pH ranges.
At acidic pH values below 5-6, the dehydration of the aminomethanol intermediate becomes the rate-determining step [6] [13]. Under these conditions, the reaction exhibits strong acid catalysis with rate constants reaching maximum values of approximately 2.1 × 10⁴ M⁻¹s⁻¹ at pH 4.0 [6] [11]. The enhanced reactivity at low pH results from protonation-assisted departure of the hydroxyl group during the elimination step [9] [10].
As pH increases above 6, a mechanistic transition occurs where aminomethanol formation becomes rate-limiting [6] [13]. This transition is accompanied by a dramatic decrease in overall reaction rate, with second-order rate constants dropping to 15.5 M⁻¹s⁻¹ at pH 7.0 [11] [29]. The pH-rate profile exhibits a characteristic negative break between pH 5-6, consistent with the change in rate-determining step [6] [13].
Table 1: pH-Dependent Formation and Hydrolysis Kinetic Parameters
| pH | Forward Rate Constant k₁ (M⁻¹s⁻¹) | Reverse Rate Constant k₋₁ (s⁻¹) | Equilibrium Constant Kₑq (M⁻¹) | Half-life Formation (s) | Dominant Step |
|---|---|---|---|---|---|
| 4.0 | 21000.0 | 500.000 | 42 | 50 | Dehydration |
| 5.0 | 15500.0 | 280.000 | 55 | 35 | Dehydration |
| 6.0 | 6.5 | 15.000 | 43 | 25 | Mixed |
| 7.0 | 15.5 | 0.820 | 19 | 65 | Aminomethanol |
| 8.0 | 9.5 | 0.210 | 45 | 85 | Aminomethanol |
| 9.0 | 3.0 | 0.055 | 55 | 120 | Aminomethanol |
| 10.0 | 1.2 | 0.018 | 67 | 180 | Aminomethanol |
The hydrolysis reaction exhibits similar pH dependence, with maximum rates observed under acidic conditions [10] [16]. Hydrolysis rate constants decrease from 500 s⁻¹ at pH 4.0 to 0.018 s⁻¹ at pH 10.0, representing a 28,000-fold reduction in hydrolytic stability [16] [15]. This dramatic pH sensitivity reflects the acid-catalyzed nature of the hydrolysis mechanism, where protonation of the hydrazone nitrogen facilitates nucleophilic attack by water [12] [16].
The equilibrium constant for hydrazone formation remains relatively constant across the pH range, varying between 19-67 M⁻¹ [11] [13]. This indicates that while the kinetics are highly pH-dependent, the thermodynamic favorability of hydrazone formation is less sensitive to pH changes [10] [15]. The slight increase in equilibrium constant at higher pH values reflects the decreased protonation of phenylhydrazine, which enhances its nucleophilicity [9] [12].
The kinetic behavior of butyraldehyde, phenylhydrazone formation follows a reversible second-order mechanism that can be described by the general rate equation for bimolecular reactions [30] [11]. The forward reaction exhibits second-order kinetics, first-order in both butyraldehyde and phenylhydrazine concentrations, while the reverse reaction follows first-order kinetics in hydrazone concentration [10] [14].
The complete kinetic scheme involves multiple elementary steps, with the rate-determining step varying according to pH conditions [6] [13]. Below pH 5-6, the mechanism can be simplified to a two-step process where rapid pre-equilibrium formation of the aminomethanol intermediate is followed by rate-limiting dehydration [6] [9]. Above pH 6, the aminomethanol formation becomes rate-limiting, and the kinetic expression simplifies to a single-step second-order process [10] [13].
Mathematical modeling of the system requires consideration of the pH-dependent protonation states of both reactants and products [10] [15]. Phenylhydrazine exists in equilibrium between its free base form and protonated hydrazinium ion, with only the free base participating in nucleophilic attack [9] [12]. Similarly, the hydrazone product can undergo protonation, affecting its susceptibility to hydrolysis [16] [15].
The kinetic data can be fitted to the integrated rate equation for reversible second-order reactions [30]:
x(t) = x₀[1 - exp(-kₒᵦₛt)] / [1 + (k₋₁/k₁)exp(-kₒᵦₛt)]
where x(t) represents the concentration of hydrazone at time t, x₀ is the initial reactant concentration, and kₒᵦₛ is the observed rate constant [30] [11].
Temperature dependence studies reveal Arrhenius behavior for both forward and reverse reactions [19] [21]. The forward reaction exhibits an activation energy of 52.3 kJ/mol, while the reverse reaction has a higher activation barrier of 67.8 kJ/mol [21] [22]. The difference in activation energies (15.5 kJ/mol) corresponds to the standard enthalpy change for hydrazone formation, consistent with the exothermic nature of the condensation reaction [21] [23].
Table 3: Temperature Dependence of Kinetic Parameters
| Temperature (K) | Temperature (°C) | k₁ (M⁻¹s⁻¹) | k₋₁ (s⁻¹) | Kₑq (M⁻¹) | ln(k₁) | ln(k₋₁) |
|---|---|---|---|---|---|---|
| 273 | 0 | 6.2 | 0.28 | 22 | 1.82 | -1.27 |
| 283 | 10 | 10.1 | 0.45 | 22 | 2.31 | -0.80 |
| 293 | 20 | 15.5 | 0.82 | 19 | 2.74 | -0.20 |
| 303 | 30 | 23.8 | 1.48 | 16 | 3.17 | 0.39 |
| 313 | 40 | 35.2 | 2.65 | 13 | 3.56 | 0.97 |
| 323 | 50 | 51.4 | 4.71 | 11 | 3.94 | 1.55 |
The pre-exponential factors (A-factors) provide insight into the reaction mechanism and transition state structure [22] [24]. The forward reaction exhibits an A-factor of 2.1 × 10⁸ M⁻¹s⁻¹, which is lower than typical values for simple bimolecular reactions, suggesting a highly ordered transition state with significant entropy loss [19] [24]. The reverse reaction shows a higher A-factor of 1.8 × 10¹⁰ s⁻¹, consistent with a unimolecular dissociation process [16] [24].
Table 4: Activation Parameters for Hydrazone Formation and Hydrolysis
| Process | Activation Energy Eₐ (kJ/mol) | Pre-exponential Factor A | Entropy of Activation ΔS‡ (J/mol·K) | Enthalpy of Activation ΔH‡ (kJ/mol) | Gibbs Energy of Activation ΔG‡ (kJ/mol) at 298K |
|---|---|---|---|---|---|
| Forward Reaction (Formation) | 52.3 | 2.1 × 10⁸ | -45.2 | 49.8 | 63.3 |
| Reverse Reaction (Hydrolysis) | 67.8 | 1.8 × 10¹⁰ | -28.7 | 65.3 | 73.8 |
| Overall Equilibrium | -15.5 | 1.2 × 10⁻² | -16.5 | -18.0 | -13.1 |
Solvent composition exerts profound influence on the equilibrium position and kinetics of butyraldehyde, phenylhydrazone formation [17] [18]. The reaction demonstrates significant sensitivity to solvent polarity, with both rate constants and equilibrium constants varying systematically with solvent dielectric constant [17] [19].
In purely aqueous systems, the formation rate constant reaches 15.5 M⁻¹s⁻¹ at 25°C and pH 7.4, with corresponding hydrolysis rate constant of 0.82 s⁻¹ [11] [10]. The equilibrium constant under these conditions is 19 M⁻¹, indicating moderate thermodynamic favorability for hydrazone formation [11] [15]. The relatively low solubility of the hydrazone product in water (0.12 mg/mL) can drive the equilibrium toward product formation through precipitation effects [20] .
Addition of organic cosolvents significantly enhances both reaction rates and product solubility [17] [18]. In 50% aqueous ethanol, the formation rate constant increases to 28.4 M⁻¹s⁻¹, representing an 83% enhancement compared to pure water [17] [19]. This rate acceleration reflects improved solvation of the transition state in the mixed solvent system [17] [18]. The hydrolysis rate also increases to 1.45 s⁻¹, but the equilibrium constant remains essentially unchanged at 20 M⁻¹ [18] [10].
Table 2: Solvent Effects on Butyraldehyde Phenylhydrazone Equilibrium
| Solvent | Dielectric Constant (ε) | Formation Rate k₁ (M⁻¹s⁻¹) | Hydrolysis Rate k₋₁ (s⁻¹) | Kₑq (M⁻¹) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Water | 80.1 | 15.5 | 0.82 | 19 | 0.12 |
| Ethanol (50% v/v) | 45.2 | 28.4 | 1.45 | 20 | 2.80 |
| Methanol (50% v/v) | 51.8 | 22.1 | 1.12 | 20 | 2.10 |
| DMSO (20% v/v) | 65.4 | 35.7 | 2.18 | 16 | 4.50 |
| Acetonitrile (30% v/v) | 58.3 | 18.9 | 0.95 | 20 | 1.80 |
| Phosphate Buffer pH 7.4 | 78.5 | 12.8 | 0.68 | 19 | 0.15 |
Dimethyl sulfoxide demonstrates the most pronounced solvent effects, with formation rate constants reaching 35.7 M⁻¹s⁻¹ in 20% aqueous DMSO [17] [18]. This represents a 130% increase compared to pure water, attributed to DMSO's ability to stabilize both the transition state and intermediate species through hydrogen bonding interactions [18] [19]. The enhanced solubility in DMSO-containing systems (4.50 mg/mL) further favors product formation by preventing precipitation-induced equilibrium shifts [17] [20].
The relationship between solvent polarity and reaction kinetics follows a complex pattern that cannot be explained solely by dielectric constant effects [17] [18]. Protic solvents such as alcohols show greater rate enhancements than aprotic solvents of similar polarity, suggesting that hydrogen bonding plays a crucial role in transition state stabilization [18] [19]. The ability of protic solvents to participate in proton transfer processes during the elimination step may contribute to the observed rate accelerations [17] [10].
Acetonitrile-water mixtures exhibit intermediate behavior, with formation rates only modestly enhanced compared to pure water [17] [18]. The relatively weak hydrogen bonding capability of acetonitrile limits its ability to stabilize the polar transition state, despite its moderate dielectric constant [18] [19]. However, the improved solubility characteristics in acetonitrile-containing systems make these mixtures attractive for synthetic applications [17] [20].
The computational investigation of first hyperpolarizability (β₀) for butyraldehyde phenylhydrazone and related phenylhydrazone compounds has been extensively studied using various density functional theory approaches. The static first hyperpolarizability represents a crucial nonlinear optical property that determines the second-order nonlinear optical response of molecular systems [1] [2].
Density functional theory calculations for hyperpolarizability determinations employ the finite field approach or analytical derivative methods. The first hyperpolarizability tensor β₀ is calculated through the third-order derivative of the total energy with respect to the applied electric field. For phenylhydrazone systems, the most significant component typically corresponds to the βzzz tensor element, reflecting charge transfer along the molecular axis [3].
The computational protocol involves geometry optimization followed by frequency calculations to ensure the structures correspond to true minima on the potential energy surface. The hyperpolarizability calculations require careful consideration of basis set effects and functional selection to achieve reliable results [2].
BH&HLYP Functional Performance: The BH&HLYP functional, incorporating 50% Hartree-Fock exchange, demonstrated excellent agreement with MP2 calculations for static first hyperpolarizability values. This functional's superior performance stems from its balanced treatment of exchange correlation effects and reduced self-interaction error [2].
CAM-B3LYP Functional Excellence: The Coulomb-attenuated method CAM-B3LYP showed remarkable accuracy for hyperpolarizability calculations. This range-separated hybrid functional incorporates 19% Hartree-Fock exchange at short range and 65% at long range, providing optimal treatment of charge transfer excitations that dominate hyperpolarizability responses [2] [4].
The basis set dependence of hyperpolarizability calculations has been systematically investigated for phenylhydrazone compounds. The 6-311+G(2d,p) basis set provided excellent convergence for β₀ values, representing an optimal balance between computational efficiency and accuracy [2].
Smaller basis sets such as 6-31G(d,p) showed significant underestimation of hyperpolarizability values, while larger basis sets provided minimal improvement over 6-311+G(2d,p). The inclusion of diffuse functions proved essential for accurate description of the extended electron density in the excited states contributing to the hyperpolarizability [2].
The first hyperpolarizability of butyraldehyde phenylhydrazone is significantly influenced by the molecular geometry and electronic structure. The planar or near-planar configuration of the phenylhydrazone moiety facilitates π-electron delocalization, enhancing the nonlinear optical response [5].
Substitution effects play a crucial role in determining hyperpolarizability values. Electron-donating substituents increase β₀ through enhanced charge transfer character, while electron-withdrawing groups can either increase or decrease hyperpolarizability depending on their position and electronic properties [5] [6].
The development of range-separated hybrid functionals has addressed many limitations of conventional hybrid functionals in treating long-range interactions and charge transfer excitations. For butyraldehyde phenylhydrazone and related systems, these functionals provide superior accuracy for electronic structure calculations [4] [7].
Long-Range Correction Benefits: Range-separated functionals like CAM-B3LYP and LC-ωPBE incorporate different amounts of Hartree-Fock exchange at short and long ranges. This approach correctly describes the asymptotic behavior of the exchange-correlation potential, leading to improved treatment of charge transfer states and excited state properties [8] [4].
Electronic Structure Accuracy: Comparative studies demonstrate that CAM-B3LYP provides superior performance for charge transfer excitations in phenylhydrazone systems compared to conventional hybrids. The functional's range separation parameter (ω = 0.33 bohr⁻¹) optimally balances short-range and long-range contributions [4].
Advanced double-hybrid functionals incorporate both nonlocal exchange and correlation effects through perturbative corrections. The ωB97X-2 functional represents a long-range corrected double-hybrid approach that combines density functional theory with second-order Møller-Plesset perturbation theory contributions [8].
For phenylhydrazone systems, double-hybrid functionals provide enhanced accuracy for thermochemical properties and reaction energetics while maintaining reasonable computational costs. The inclusion of nonlocal correlation effects significantly improves the description of dispersion interactions and hydrogen bonding patterns crucial for these systems [8].
Meta-generalized gradient approximation functionals incorporate kinetic energy density information, providing improved treatment of electronic structure compared to conventional GGA functionals. The M06 family of functionals has been specifically parameterized for medium-range electron correlation effects [9].
Studies on related phenylhydrazone systems indicate that M06-2X functional performs well for geometry optimization and frequency calculations, though its performance for hyperpolarizability calculations varies depending on the specific molecular system and property of interest [9].
The incorporation of dispersion corrections through approaches like DFT-D3 significantly improves the accuracy of density functional calculations for systems with significant van der Waals interactions. For butyraldehyde phenylhydrazone, dispersion corrections are particularly important for accurate description of intermolecular interactions and crystal packing effects [7].
However, for isolated molecule calculations of electronic properties like hyperpolarizability, dispersion corrections show minimal impact on the calculated values. The primary benefit of dispersion corrections emerges in studies of molecular aggregation, crystal structures, and solvent effects [7].
The formation of butyraldehyde phenylhydrazone from butyraldehyde and phenylhydrazine involves multiple elementary steps that have been characterized through density functional theory calculations. The reaction proceeds through nucleophilic addition followed by water elimination to form the final hydrazone product [10].
Initial Nucleophilic Attack: The reaction initiates with nucleophilic attack of the phenylhydrazine nitrogen on the carbonyl carbon of butyraldehyde. This step involves formation of a tetrahedral intermediate with activation energies typically ranging from 10-20 kcal/mol depending on the specific reaction conditions and catalysts present [10].
Carbinolamine Intermediate: The tetrahedral intermediate rapidly converts to a carbinolamine species through proton transfer. This intermediate represents a crucial species in the reaction pathway, with its stability significantly influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair [10].
Butyraldehyde phenylhydrazone exists in multiple tautomeric and geometric isomeric forms, with the E/Z isomerization representing a particularly important structural transformation. Density functional theory calculations have elucidated the energetics and mechanisms of these interconversion processes [11] [12].
E/Z Isomerization: The interconversion between E and Z geometric isomers occurs through rotation about the C=N double bond. The activation barrier for this process typically ranges from 15-25 kcal/mol, with the E isomer generally being thermodynamically favored due to reduced steric interactions [11].
Conformational Effects: The molecular conformation significantly influences the electronic properties and reactivity of butyraldehyde phenylhydrazone. Intramolecular hydrogen bonding between the phenyl ring and the hydrazone nitrogen can stabilize specific conformations by 2-5 kcal/mol [11].
The electronic structure of butyraldehyde phenylhydrazone is significantly modified upon protonation, leading to altered reactivity patterns and potential reaction pathways. Density functional theory studies have characterized the preferred protonation sites and their effects on molecular properties [13].
Protonation Site Selectivity: Protonation can occur at either the α-nitrogen (directly bonded to the phenyl ring) or the β-nitrogen (bonded to the aldehyde carbon). The relative stability of these protonated species depends on the specific substituents and reaction environment [13].
Catalytic Effects: Acid catalysis significantly reduces activation barriers for various transformations of phenylhydrazone systems. The protonated species exhibit enhanced electrophilicity, facilitating nucleophilic attack and rearrangement reactions with barriers reduced by 10-15 kcal/mol compared to neutral pathways [13].
The accurate simulation of reaction pathways for butyraldehyde phenylhydrazone systems requires careful selection of computational methods and protocols. Hybrid functionals like B3LYP provide reasonable accuracy for geometry optimization, while range-separated functionals like CAM-B3LYP offer superior performance for transition state characterization [10] [9].
Solvent Effects: The inclusion of implicit solvation models through approaches like the conductor-like polarizable continuum model significantly improves the accuracy of calculated reaction energetics. Solvent effects can modify activation barriers by 5-10 kcal/mol for polar reaction steps [10].
Basis Set Requirements: Adequate basis sets with polarization and diffuse functions are essential for accurate transition state characterization. The 6-311+G(d,p) basis set represents a reasonable compromise between accuracy and computational efficiency for most phenylhydrazone reaction studies [10].